molecular formula C8H12N2O2 B2418593 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid CAS No. 1783663-52-4

5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid

Cat. No.: B2418593
CAS No.: 1783663-52-4
M. Wt: 168.196
InChI Key: NAHIUGYBDXLGMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoles, the class of compounds to which 5-Ethyl-2,3-dimethylimidazole-4-carboxylic acid belongs, have been the subject of extensive research. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1 H -imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

Scientific Research Applications

Antituberculosis Activity

A study conducted by Jadhav et al. (2016) synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives. These derivatives, closely related to 5-ethyl-2,3-dimethylimidazole-4-carboxylic acid, demonstrated moderate to good antituberculosis activity, particularly against the Mycobacterium tuberculosis strain (Jadhav et al., 2016).

Catalysis in Organic Synthesis

Khaligh (2014) used 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, structurally similar to this compound, as an efficient catalyst for synthesizing polyhydroquinoline derivatives. This highlights the potential of imidazole derivatives in catalysis and organic synthesis (Khaligh, 2014).

Role in Chemical Synthesis

Nagra et al. (1985) discussed the synthesis of acyl cyanides from diethyl phosphorocyanidate and some 1-substituted imidazole carboxylic acids, demonstrating the utility of imidazole carboxylic acids in chemical synthesis (Nagra et al., 1985).

Synthesis of Analgesic and Anti-inflammatory Agents

Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, closely related to this compound, for evaluating their analgesic and anti-inflammatory activity. This research indicates the potential of such compounds in pharmaceutical applications (Gokulan et al., 2012).

Applications in Medicinal Chemistry

The research by Brown et al. (1979) on the synthesis of some 5-alkyl- and 5-dialkyl-aminoimidazoles, derived from imidazole carboxylates, points to their significance in medicinal chemistry, particularly in the development of histamine H2-receptor antagonists (Brown et al., 1979).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

5-ethyl-2,3-dimethylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12)10(3)5(2)9-6/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIUGYBDXLGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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